molecular formula C19H16N2O5S4 B280935 N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE

N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B280935
M. Wt: 480.6 g/mol
InChI Key: JDCRWKUWUIMPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE is a complex organic compound with a unique structure that includes indole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the acetyl and methyl groups. The thiophene sulfonyl group is then added through a sulfonation reaction. The final step involves the coupling of the indole and thiophene moieties under specific reaction conditions, such as the use of a strong acid or base as a catalyst and maintaining a controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiophene rings.

Scientific Research Applications

N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-acetyl-2-methyl-1H-indol-5-yl]-2-thiophenesulfonamide
  • N-[3-acetyl-2-methyl-1-(2-thienyl)-1H-indol-5-yl]-2-thiophenesulfonamide
  • N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiopheneamide

Uniqueness

N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE is unique due to the presence of both indole and thiophene sulfonyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H16N2O5S4

Molecular Weight

480.6 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-thiophen-2-ylsulfonylindol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C19H16N2O5S4/c1-12-19(13(2)22)15-11-14(20-29(23,24)17-5-3-9-27-17)7-8-16(15)21(12)30(25,26)18-6-4-10-28-18/h3-11,20H,1-2H3

InChI Key

JDCRWKUWUIMPKB-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CS3)C=CC(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CS3)C=CC(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C

Origin of Product

United States

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